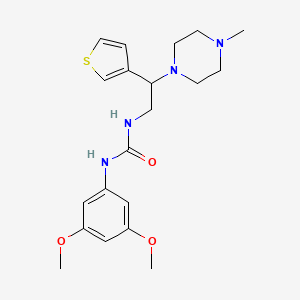

1-(3,5-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

描述

This compound features a urea core linked to a 3,5-dimethoxyphenyl group and a substituted ethyl chain containing a 4-methylpiperazine and thiophen-3-yl moiety.

属性

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S/c1-23-5-7-24(8-6-23)19(15-4-9-28-14-15)13-21-20(25)22-16-10-17(26-2)12-18(11-16)27-3/h4,9-12,14,19H,5-8,13H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHWITXLGUFGOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3,5-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 356.47 g/mol. The structure features a urea linkage, a dimethoxyphenyl group, a piperazine moiety, and a thiophene ring, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxyphenyl isocyanate with 4-methylpiperazine and thiophen-3-yl ethylamine. The process can be optimized for yield and purity through various organic synthesis techniques, including solvent selection and reaction conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and gastric cancer (NUGC-3) cell lines with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. For example, studies have shown that related compounds can increase p53 expression levels and activate caspase pathways leading to programmed cell death . Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression.

Anti-inflammatory Effects

In addition to anticancer properties, urea derivatives exhibit anti-inflammatory activity. Research indicates that certain structural modifications enhance their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Antimicrobial Properties

Compounds in this class have also been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against both bacterial and fungal strains, indicating potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study conducted on a series of urea derivatives demonstrated that modifications to the piperazine ring significantly increased cytotoxicity against MDA-MB-231 breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative similar to this compound was tested for its anti-inflammatory properties in an animal model of arthritis. Results showed a marked reduction in inflammatory markers compared to controls .

科学研究应用

Medicinal Chemistry and Anticancer Activity

Chemical Structure and Mechanism of Action

The compound contains a urea moiety which is known for its biological activity. Urea derivatives have been extensively studied for their anticancer properties. The specific structural features of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea suggest that it may interact with biological targets involved in cancer progression.

Case Studies

-

Antiproliferative Activity

- A study investigated various urea derivatives, including those with similar structures to this compound, demonstrating significant antiproliferative effects against cancer cell lines. The results indicated that modifications in the urea structure could enhance efficacy against specific cancer types .

- Targeting Tumor Necrosis Factor-alpha Converting Enzyme (TACE)

Urease Inhibition

Role in Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease is critical in treating conditions such as kidney stones and certain infections.

Research Findings

- Synthesis of Urease Inhibitors

- Biochemical Evaluation

Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Significant antiproliferative effects against various cancer cell lines. |

| Urease Inhibition | Potential for treating conditions associated with urease activity. |

相似化合物的比较

Data Table: Key Comparisons

准备方法

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target molecule comprises three distinct moieties:

- A 3,5-dimethoxyphenyl group linked to the urea nitrogen.

- A substituted ethyl bridge bearing both a thiophen-3-yl group and a 4-methylpiperazin-1-yl group .

- The central urea functional group (–NH–C(=O)–NH–).

Retrosynthetic Strategy

Retrosynthetically, the molecule can be dissected into two primary intermediates (Figure 1):

- 3,5-Dimethoxyphenyl isocyanate (or equivalent urea-forming precursor).

- 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine .

The convergent synthesis involves coupling these intermediates via urea bond formation.

Synthetic Pathways for Key Intermediates

Synthesis of 3,5-Dimethoxyphenyl Isocyanate

Nitration and Methoxylation of Benzene Derivatives

The 3,5-dimethoxyphenyl group is typically derived from resorcinol (1,3-dihydroxybenzene). Methoxylation via Williamson ether synthesis using methyl iodide and potassium carbonate yields 1,3-dimethoxybenzene. Subsequent nitration introduces a nitro group at the 5-position, followed by reduction to the aniline (3,5-dimethoxybenzeneamine).

Isocyanate Formation

The aniline is converted to the isocyanate using phosgene or a safer alternative like triphosgene in dichloromethane at 0–5°C. For example:

$$

\text{3,5-Dimethoxybenzeneamine} + \text{COCl}_2 \rightarrow \text{3,5-Dimethoxyphenyl isocyanate} + 2\text{HCl}

$$

This step is critical to avoid side reactions, requiring strict temperature control.

Synthesis of 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)ethylamine

Thiophene Functionalization

Thiophen-3-yl lithium, generated by treating 3-bromothiophene with n-butyllithium, undergoes nucleophilic addition to ethyl oxirane (ethylene oxide) to yield 2-(thiophen-3-yl)ethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) affords 2-(thiophen-3-yl)acetaldehyde.

Reductive Amination with 4-Methylpiperazine

The aldehyde reacts with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH$$3$$CN) to form the secondary amine:

$$

\text{2-(Thiophen-3-yl)acetaldehyde} + \text{4-Methylpiperazine} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine}

$$

The reaction proceeds in methanol at room temperature, with yields optimized to ~75%.

Urea Bond Formation

Coupling Strategies

The final step involves reacting the isocyanate with the ethylamine derivative. Two methods are prevalent:

Direct Isocyanate-Amine Coupling

Combining 3,5-dimethoxyphenyl isocyanate and 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine in anhydrous dichloromethane at 0°C yields the urea:

$$

\text{R–NCO} + \text{R'–NH}2 \rightarrow \text{R–NH–C(=O)–NH–R'}

$$

Triethylamine is often added to scavenge HCl, with reaction completion monitored by TLC (R$$f$$ = 0.3 in ethyl acetate/hexane 1:1).

Carbodiimide-Mediated Coupling

Alternatively, the urea forms via activation of a carbamate intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) in DMF:

$$

\text{R–NH}_2 + \text{R'–COOH} \xrightarrow{\text{EDCl/HOBt}} \text{R–NH–C(=O)–NH–R'}

$$

This method avoids handling toxic isocyanates but requires additional steps to prepare the carboxylic acid precursor.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Challenges and Alternative Routes

Byproduct Formation

Green Chemistry Approaches

Recent patents explore microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours).

常见问题

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

The synthesis typically involves multi-step reactions starting with coupling a substituted phenylamine with a functionalized ethylurea precursor. Key steps include:

- Amine-isocyanate coupling : Reacting 3,5-dimethoxyphenyl isocyanate with a piperazine-thiophene ethylamine derivative under inert conditions (e.g., dry DCM, nitrogen atmosphere) .

- Purification : Flash column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product .

- Yield optimization : Adjusting stoichiometry of reagents like collidine (2,4,6-collidine) to reduce byproducts .

Advanced: How can reaction conditions be systematically optimized for higher yields?

Answer:

Employ Design of Experiments (DoE) to evaluate variables:

- Temperature : Elevated temperatures (40–60°C) may accelerate coupling but risk decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in analogous syntheses .

- Catalyst/base : Triethylamine or collidine improves reaction efficiency by scavenging acids .

Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR spectroscopy : 1H and 13C NMR to resolve aromatic protons (3,5-dimethoxyphenyl), thiophene signals, and urea NH groups. 19F NMR (if fluorinated analogs are present) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- IR spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced: How to resolve discrepancies between computational and experimental NMR data?

Answer:

- Solvent effects : Simulate NMR shifts using software (e.g., Gaussian) with explicit solvent models (DMSO, CDCl3) .

- Tautomerism : Investigate possible keto-enol or urea rotamer equilibria via variable-temperature NMR .

- Impurity analysis : Compare HRMS data to rule out side products .

Advanced: What crystallographic strategies are suitable for resolving its crystal structure?

Answer:

- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve complex substituents like thiophene and piperazine.

- Refinement : Employ SHELXL for small-molecule refinement, utilizing constraints for disordered methoxy or thiophene groups .

- Twinned data : Apply twin refinement algorithms in SHELXL for overlapping lattices .

Advanced: How to design experiments probing anion-π and H-bond interactions in this compound?

Answer:

- Computational modeling : Calculate interaction energies (DFT) for anion binding to the urea moiety and aromatic rings .

- Titration studies : Use UV-Vis or fluorescence spectroscopy to measure binding constants with anions (e.g., Cl⁻, NO3⁻) .

- Crystallography : Co-crystallize with anions to visualize binding modes .

Basic: What biological targets are plausible based on structural analogs?

Answer:

- Kinase inhibition : Urea derivatives often target ATP-binding pockets (e.g., p38 MAPK) .

- GPCR modulation : Piperazine and thiophene moieties may interact with serotonin or dopamine receptors .

- Antimicrobial activity : Thiophene-containing analogs show activity against bacterial efflux pumps .

Advanced: What strategies reduce byproduct formation during synthesis?

Answer:

- Controlled reagent addition : Slow addition of isocyanates to prevent oligomerization .

- Scavengers : Use molecular sieves to absorb water, minimizing hydrolysis of intermediates .

- Chromatography optimization : Employ reverse-phase HPLC for challenging separations of polar byproducts .

Advanced: How to assess stability under physiological conditions?

Answer:

- Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC at intervals (0, 7, 14 days) .

- pH profiling : Test solubility and stability in buffers (pH 1–10) to identify degradation triggers (e.g., acid-catalyzed urea cleavage) .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed urea to amines) .

Basic: What purification methods are optimal post-synthesis?

Answer:

- Flash chromatography : Use silica gel with ethyl acetate/petroleum ether gradients for non-polar intermediates .

- Recrystallization : For polar products, solvents like ethanol/water mixtures improve crystal purity .

- Prep-HPLC : For isomers or closely related impurities, employ C18 columns with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。